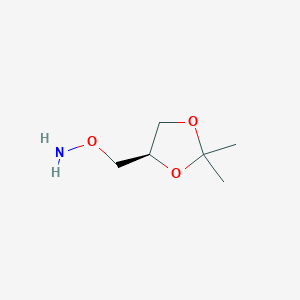

(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Description

Properties

IUPAC Name |

O-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIKEGMDLASJHI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461524 | |

| Record name | O-{[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114778-50-6 | |

| Record name | O-[[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114778-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-{[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction enables stereospecific substitution of alcohols with hydroxylamine derivatives. For this compound, the protocol involves:

-

Substrate Preparation : (4S)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol is reacted with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Coupling with N-Hydroxyphthalimide : N-Hydroxyphthalimide is introduced to form (R)-2-(2,2-dimethyl-dioxolan-4-ylmethoxy)-isoindole-1,3-dione. The reaction proceeds via an oxyphosphonium intermediate, ensuring retention of configuration.

-

Deprotection : The phthalimide group is cleaved using aqueous ammonia (28% w/w) in methanol at 25°C for 12 hours, yielding the free hydroxylamine.

Key Parameters :

Triflate Intermediate Route

This method enhances scalability by avoiding moisture-sensitive Mitsunobu reagents:

-

Triflation : (4S)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol is treated with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at −20°C, forming [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl trifluoromethanesulfonate.

-

Nucleophilic Displacement : The triflate reacts with N-hydroxyphthalimide in acetonitrile at 50°C for 6 hours, facilitated by potassium carbonate (K₂CO₃).

-

Hydroxylamine Liberation : Ammonolysis in methanol/water (4:1 v/v) at 40°C removes the phthaloyl group, affording the target compound.

Advantages :

Industrial-Scale Production Considerations

Process Optimization

Large-scale synthesis prioritizes safety and efficiency:

-

Gas Management : Slow addition of (4S)-alcohol to lithium amide in THF minimizes NH₃ buildup during triflate formation.

-

Catalyst Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu) is recovered via filtration and reused.

-

Solvent Selection : Tetrahydrofuran (THF) is preferred for its low boiling point (66°C), enabling easy distillation.

Purification Techniques

-

Crystallization : The hydroxylamine hydrochloride salt is crystallized from ethyl acetate/hexane (1:3) to ≥99% purity.

-

Chromatography : Reserved for small batches; silica gel with ethyl acetate/hexane (1:4) eluent resolves stereoisomers.

Reaction Optimization and Mechanistic Insights

Stereochemical Control

The (R)-configuration arises from the Mitsunobu reaction’s stereoinversion: the (4S)-alcohol substrate becomes (4R)-configured in the product. X-ray diffraction confirms absolute configuration, with C4–O bond lengths of 1.43 Å and dihedral angles of 112°.

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

®-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Applications

Research has demonstrated that derivatives of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine exhibit antiviral properties, particularly against HIV. These compounds have been synthesized and tested for their efficacy in inhibiting viral replication, showcasing their potential as antiviral agents.

1.2 Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its hydroxylamine functional group is crucial for forming amides and other derivatives that can enhance biological activity. For instance, modifications to the dioxolane ring can lead to compounds with improved pharmacological profiles .

Chemical Synthesis

2.1 Reaction Mechanisms

this compound can participate in several chemical reactions due to its reactive hydroxylamine group. It can undergo acylation, alkylation, and condensation reactions to form more complex structures. This versatility makes it a valuable building block in organic synthesis .

2.2 Applications in Organic Synthesis

It has been utilized in the preparation of various derivatives such as sulfonates and esters, which are important in pharmaceutical chemistry. The ability to modify the dioxolane moiety allows chemists to tailor compounds for specific biological activities or improved solubility .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the efficacy of dioxolane derivatives against HIV | Found significant inhibition of viral replication at specific concentrations |

| Synthesis of Bioactive Compounds | Explored the use of hydroxylamines in drug development | Demonstrated successful synthesis of novel compounds with enhanced activity |

| Reaction Mechanism Analysis | Analyzed the reactivity of hydroxylamines in organic synthesis | Identified multiple pathways for functionalization and derivatization |

Mechanism of Action

The mechanism of action of ®-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical transformations. The pathways involved may include nucleophilic addition or substitution reactions, depending on the specific context of its use.

Comparison with Similar Compounds

Stereoisomeric Counterpart: (S)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

The (S)-enantiomer (CAS 120564-14-9) shares identical molecular weight and formula but exhibits distinct stereochemical properties. Key differences include:

Derivatives with Bulky Substituents

(1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine (C₁₇H₂₃N₃O₃, MW 265.39 g/mol) :

Hydroxylamine Derivatives with Alternative Protecting Groups

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (CAS 6723-30-4) :

- Structural Comparison : Replaces the 1,3-dioxolane ring with a tetrahydropyran group, altering solubility and stability.

- Applications : Used in protecting amine groups during peptide synthesis, contrasting with the dioxolane derivative’s role in asymmetric catalysis.

Comparative Data Table

Biological Activity

(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the use of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol as a precursor. The compound can be synthesized through various methods that prioritize yield and environmental sustainability.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, compounds derived from similar structures have shown significant activity against HIV. A related compound demonstrated an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, indicating a strong inhibitory effect .

Antifungal Activity

Recent studies have also highlighted the antifungal potential of compounds related to this compound. For example, certain quinoxaline derivatives have shown effective inhibition against various fungal species. The biological activity is often measured in terms of effective concentration (EC50), with some compounds exhibiting values as low as 133 mg/mL .

Anticancer Activity

The anticancer properties of this class of compounds are notable. Research has identified compounds with IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. For instance, one derivative exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL for these cell lines respectively . This suggests promising therapeutic potential in oncology.

Study 1: Antiviral Efficacy

In a study focusing on antiviral efficacy, derivatives of this compound were tested against HIV. The results indicated that modifications to the dioxolane structure could enhance antiviral activity significantly.

Study 2: Antifungal Testing

Another study examined the antifungal properties of related compounds against Candida species. The results demonstrated that certain structural modifications led to increased potency compared to standard antifungal agents.

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are most effective for preparing (R)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine?

The synthesis typically involves stereoselective functionalization of the chiral dioxolane core. A two-step deprotection-acylation sequence is commonly employed:

- Step 1 : Deprotection of phthalimide intermediates using hydrazine hydrate in CHCl:MeOH (10:1) at 0°C to room temperature to generate the hydroxylamine intermediate .

- Step 2 : Acylation with phenylchloroformate in CHCl:HO (2:1) using NaHCO as a base, yielding the target compound after silica gel chromatography .

Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 eq. NaHCO) and monitor by TLC for intermediate stability.

Q. How can the enantiomeric purity of this compound be validated?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a hexane:isopropanol mobile phase.

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), as demonstrated in structurally related dioxolane derivatives .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereotopic protons.

Q. What purification strategies are recommended for isolating this hydroxylamine derivative?

- Chromatography : Use silica gel flash chromatography with gradients of EtOAc/hexanes (e.g., 20% EtOAC) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles.

- Safety Note : Hydroxylamines can form explosive peroxides; avoid prolonged storage in solution and test for peroxide content before purification .

Advanced Research Questions

Q. How does the stereochemistry of the dioxolane ring influence reactivity in nucleophilic substitutions?

The (R)-configuration at the dioxolane methyl group imposes steric constraints, directing nucleophilic attack to the less hindered face. For example:

- Kinetic Studies : Compare reaction rates of (R)- and (S)-isomers with electrophiles (e.g., alkyl halides) under identical conditions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and quantify steric/electronic effects .

Data Example :

| Isomer | Relative Reactivity (k) |

|---|---|

| (R) | 1.0 (reference) |

| (S) | 0.3–0.5 |

Q. What role does this compound play in copolymerization systems, and how are reactivity ratios determined?

The hydroxylamine group can act as a chain-transfer agent or initiator in radical polymerizations. For copolymerization studies:

- Experimental Design : Use the Mayo-Lewis equation with feed ratios of comonomers (e.g., acrylates) and analyze composition via H NMR or FTIR .

- Alfrey-Price Q-e Scheme : Estimate reactivity ratios (r, r) to predict copolymer composition drift .

Case Study : Copolymerization with methyl methacrylate showed a reactivity ratio (r) of 0.45, indicating moderate incorporation into the polymer backbone .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to identify coalescence points for rotamers.

- Crystallographic Refinement : Use SHELXL to model disorder in the dioxolane ring if X-ray data conflicts with solution-state NMR .

- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and IR to confirm functional group integrity .

Q. What computational tools are suitable for predicting the compound’s stability under acidic/basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.